molecular formula C13H16N2O3 B1417475 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one CAS No. 1030430-92-2

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B1417475
CAS No.: 1030430-92-2
M. Wt: 248.28 g/mol
InChI Key: NHWOPHWFZGNJDW-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one is a heterocyclic organic compound characterized by its complex structure, which includes multiple hydroxyl groups and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the condensation of appropriate precursors, such as 4-hydroxy-6-methylpyrimidin-2-yl derivatives, with cyclohexenone derivatives under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidinyl derivatives.

Scientific Research Applications

This compound has found applications in several areas of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological processes, such as enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2H-pyran-3-yl)-2-hydroxy-6-methylpyrimidine

Uniqueness: 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the cyclohexenone ring

Properties

IUPAC Name

2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWOPHWFZGNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=C(CC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 5
3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

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